molecular formula C16H15F3N2O2 B2898479 4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 439111-99-6

4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2898479
CAS No.: 439111-99-6
M. Wt: 324.303
InChI Key: ZFWGSWIUTGBGSC-UHFFFAOYSA-N
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Description

“4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 439111-99-6 and a linear formula of C16H15F3N2O2 . It has a molecular weight of 324.3 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-propanoyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide . The InChI code is 1S/C16H15F3N2O2/c1-2-14(22)11-7-13(20-9-11)15(23)21-8-10-4-3-5-12(6-10)16(17,18)19/h3-7,9,20H,2,8H2,1H3,(H,21,23) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 324.30 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 324.10856221 g/mol . The topological polar surface area is 62 Ų .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

4-propanoyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-2-14(22)11-7-13(20-9-11)15(23)21-8-10-4-3-5-12(6-10)16(17,18)19/h3-7,9,20H,2,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWGSWIUTGBGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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